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Compound of Interest

Compound Name: 2-(2-Methylphenyl)ethyl acetate
CAS No.: 22532-46-3
Cat. No.: B7992354

Get Quote

Executive Summary

o-Tolyl ethyl acetate (IUPAC: Ethyl 2-methylphenylacetate; CAS: 40291-39-2) is a structural
isomer of ethyl p-tolylacetate and ethyl phenylpropionate. Widely used as a fragrance
ingredient and a chemical intermediate in drug synthesis, its accurate identification relies
heavily on Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides a definitive analysis of its Electron lonization (El) fragmentation pattern.
Unlike simple aliphatic esters, o-tolyl ethyl acetate exhibits a complex fragmentation behavior
driven by the stability of the methyltropylium ion (m/z 105) and specific McLafferty-like
rearrangements. This document details the mechanistic pathways, diagnostic ions, and
differentiation strategies against positional isomers.

Chemical Profile & Structural Context

Before analyzing the spectrum, the structural connectivity must be defined to understand bond
labilities.
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Feature Specification

Ethyl 2-methylphenylacetate (Ethyl o-
Compound Name

tolylacetate)
Common Synonym o-Tolyl ethyl acetate
CAS Number 40291-39-2
Molecular Formula C11H1402
Molecular Weight 178.23 g/mol

A benzene ring substituted at the ortho position
Structure with a methyl group (-CHs) and an ethyl acetate
side chain (-CH2COOCH2CH?3).

Experimental Protocol: GC-MS Acquisition

To replicate the fragmentation patterns described below, the following acquisition parameters
are recommended. This protocol ensures minimal thermal degradation and optimal ionization

efficiency.

Instrumentation: Single Quadrupole or Time-of-Flight (ToF) MS coupled to GC.

Inlet Temperature: 250 °C (Split mode 10:1 to prevent saturation).

e lon Source: Electron lonization (El) at 70 eV.

e Source Temperature: 230 °C.

e Transfer Line: 280 °C.

¢ Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30m x 0.25mm x 0.25um).
e Oven Program: 60 °C (1 min hold) - 10 °C/min - 280 °C (5 min hold).

e Scan Range: m/z 40-350.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7992354?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

Critical Note: Isomeric differentiation (ortho vs. para) relies on chromatographic resolution

combined with subtle spectral intensity differences. Ensure your column efficiency (N) > 20,000

plates.

Fragmentation Pathway Analysis

The mass spectrum of ethyl o-tolylacetate is dominated by benzylic cleavage and
rearrangement ions. The fragmentation follows two primary channels: Alkoxy Cleavage and

McLafferty Rearrangement.

4.1 Key Diagnostic lons

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7992354?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

ml/z

lon Identity

Relative
Abundance

Mechanism

178

[M]*

Low (<10%)

Molecular ion. Stable
enough to be
observed but

fragments readily.

150

[M - C2Ha]*e

Moderate (20-40%)

McLafferty
Rearrangement. Loss
of neutral ethylene

from the ethyl ester

group.

133

[M - OEt]*

Moderate (30-50%)

-Cleavage. Loss of
ethoxy radical
(*OC2Hs).[1] Forms

the acylium ion.[2]

105

[CsHo]*

Base Peak (100%)

Methyltropylium lon.
Formed by loss of the
carbethoxy group
(*COOEY).

79177

[CeH7]* / [CeHs]*

Low-Moderate

Decomposition of the

tropylium species.

4.2 Mechanistic Visualization

The following diagram illustrates the causal relationships between the molecular ion and its

fragments.
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Figure 1: Electron lonization (EIl) fragmentation pathway of Ethyl o-tolylacetate. The formation
of the m/z 105 ion is the dominant thermodynamic sink.

Comparative Analysis: Isomer Differentiation

A critical challenge in drug development and impurity profiling is distinguishing Ethyl o-
tolylacetate from its isomers, particularly Ethyl p-tolylacetate and Ethyl phenylacetate.

5.1 Spectral Comparison

While the fragmentation mechanisms are identical for the ortho, meta, and para isomers, the
ion intensity ratios and retention times differ.
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Ethyl o-tolylacetate

Ethyl p-tolylacetate

Ethyl

Feature Phenylacetate
(Ortho) (Para)
(Homolog)
m/z 105 m/z 105 ]
Base Peak m/z 91 (Tropylium)

(Methyltropylium)

(Methyltropylium)

Molecular lon m/z 178 m/z 178 m/z 164
] ) ) N/A (Shifted to
m/z 105/133 Ratio High (> 2:1) High (> 2:1)
91/119)
Subtle steric crowding
may slightly reduce Higher M+ stabilit
Ortho Effect y Sighty g y N/A

M+ intensity

compared to para.

due to symmetry.

Retention Time

Elutes Earlier (Lower
BP)

Elutes Later (Higher
BP)

Elutes Earliest (Lower
MW)

Differentiation Strategy:

e Primary: Use Retention Time (RT). On a standard 5% phenyl-methylpolysiloxane column

(e.g., DB-5), the ortho isomer typically elutes before the para isomer due to the "ortho effect”

reducing the effective molecular volume and boiling point (Ortho BP ~248°C vs Para BP

~252°C, though close).

e Secondary: Check the m/z 91 vs. 105 ratio. If m/z 91 is the base peak, you likely have Ethyl

Phenylacetate, not a tolyl derivative.

5.2 The "Ortho Effect" in Mass Spectrometry

In many ortho-substituted aromatics, a specific "ortho effect" (often involving water or alcohol

loss via a 6-membered transition state) is observed.
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o Observation: For ethyl o-tolylacetate, the ester group is separated from the ring by a
methylene (-CH:z-) bridge. This spacing prevents the direct interaction between the ortho-
methyl and the carbonyl oxygen that is seen in o-toluic acid esters.

o Result: The mass spectra of ortho- and p-tolyl ethyl acetates are nearly identical.

» Actionable Advice: Do not rely solely on library matching scores. You must run a reference
standard of the specific isomer to confirm retention time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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